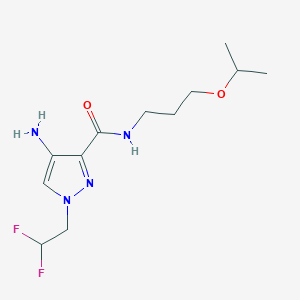
4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is a pyrazole derivative that has been synthesized using a specific method, and it has been found to have a unique mechanism of action that makes it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide involves its ability to inhibit the activity of specific enzymes involved in various biological processes. Specifically, it has been found to inhibit the activity of PARP-1, an enzyme involved in DNA repair, and PDE5, an enzyme involved in the regulation of smooth muscle tone.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide are dependent on its mechanism of action. Its ability to inhibit PARP-1 has been found to result in DNA damage and cell death in cancer cells, while its ability to inhibit PDE5 has been found to result in the relaxation of smooth muscle and increased blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments include its unique mechanism of action and its potential applications in various research areas. However, there are limitations to its use, including the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide. These include further studies on its potential use in the treatment of cancer, inflammation, and autoimmune diseases, as well as studies on its safety and efficacy in vivo. Additionally, there is potential for the development of new derivatives of this compound with improved properties and applications.
Synthesemethoden
The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide involves a multi-step process that starts with the reaction of 3,3-difluoropropene with hydrazine hydrate to form 3,3-difluoro-1-hydrazinopropane. This intermediate is then reacted with 3-isopropoxypropylamine and 4-amino-1H-pyrazole-3-carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide makes it a promising compound for various scientific research applications. It has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use in the treatment of inflammation and autoimmune diseases due to its ability to modulate the immune system.
Eigenschaften
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N4O2/c1-8(2)20-5-3-4-16-12(19)11-9(15)6-18(17-11)7-10(13)14/h6,8,10H,3-5,7,15H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFDPCYUUOVMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=NN(C=C1N)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-Dimethoxyphenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2729224.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2729227.png)



![3-(2-Bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2729232.png)
![3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2729236.png)


![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)benzamide](/img/structure/B2729239.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2729240.png)
